3-fluoro-N-[2-(phenylsulfanyl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[2-(phenylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C19H14FNOS. It is a member of the benzanilide family, characterized by the presence of a benzamide group substituted with a fluorine atom and a phenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(phenylsulfanyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-fluorobenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide core with thiophenol in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(phenylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[2-(phenylsulfanyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of inhibitors for specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with target proteins, influencing their activity. The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
3-fluoro-N-[2-(phenylsulfanyl)phenyl]benzamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
3-fluoro-N-(2-phenylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNOS/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQBACVXBSQLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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